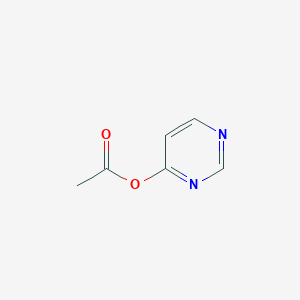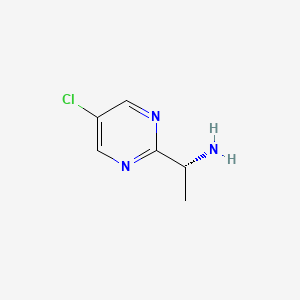
(R)-1-(5-Chloropyrimidin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Chloropyrimidin-2-yl)ethanamine is a chiral amine compound featuring a pyrimidine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyrimidin-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloropyrimidine.
Chiral Amine Introduction: The chiral amine group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 5-chloropyrimidine with a chiral amine reagent under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(5-Chloropyrimidin-2-yl)ethanamine.
Industrial Production Methods
Industrial production methods for ®-1-(5-Chloropyrimidin-2-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(5-Chloropyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the ethanamine group.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-(5-Chloropyrimidin-2-yl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is employed in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-1-(5-Chloropyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(5-Chloropyrimidin-2-yl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(5-Bromopyrimidin-2-yl)ethanamine: A similar compound with a bromine substituent instead of chlorine.
1-(5-Fluoropyrimidin-2-yl)ethanamine: A fluorine-substituted analog with distinct chemical and biological properties.
Uniqueness
®-1-(5-Chloropyrimidin-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of a chlorine substituent on the pyrimidine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C6H8ClN3 |
|---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
(1R)-1-(5-chloropyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
RIVDKPXWXNEIHC-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=NC=C(C=N1)Cl)N |
Kanonische SMILES |
CC(C1=NC=C(C=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


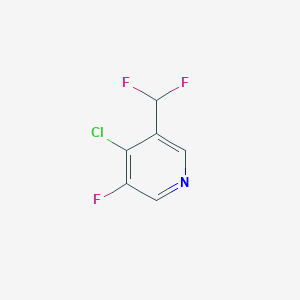

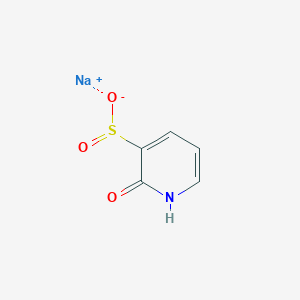
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
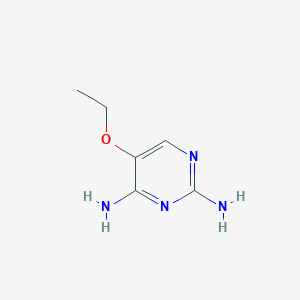
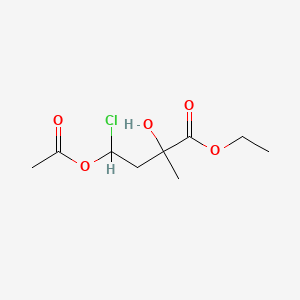
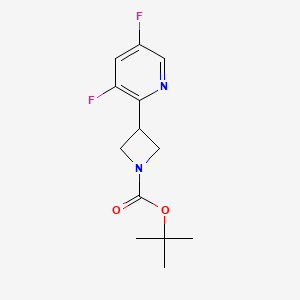
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
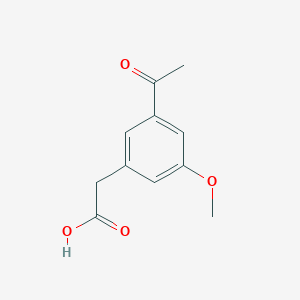
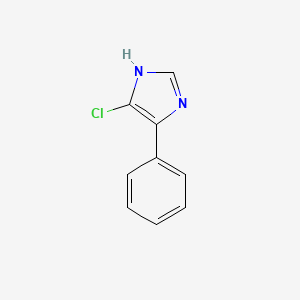

![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
